3-Hydroxy-5-(2-pyridyl)isoxazole

Vue d'ensemble

Description

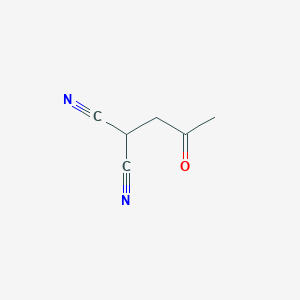

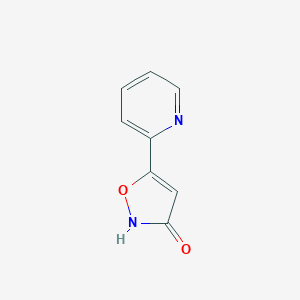

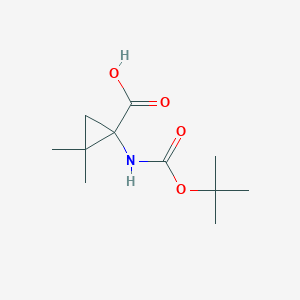

3-Hydroxy-5-(2-pyridyl)isoxazole is a compound that falls under the category of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s important to note that 3-Hydroxy-5-(2-pyridyl)isoxazole has fungicidal activity .

Molecular Structure Analysis

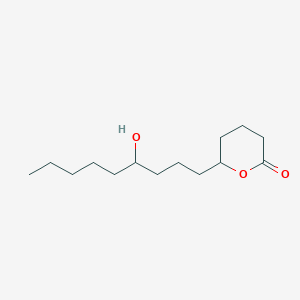

The molecular structure of 3-Hydroxy-5-(2-pyridyl)isoxazole consists of a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The molecular formula is C3H3NO2 .Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The reaction of aldehydes with primary nitro compounds in a 1: 2 molar ratio has been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Applications De Recherche Scientifique

Antimicrobial, Anti-Inflammatory, and Analgesic Activities : A study by Zaki, Sayed, and Elroby (2016) demonstrated that derivatives of isoxazole, specifically isoxazoline, and pyrrolo[3,4-d]isoxazole-4,6-diones, exhibit significant antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential in pharmaceutical applications (Zaki, Sayed, & Elroby, 2016).

Inhibition of Platelet Aggregation : Research by Demina et al. (2014) found that 5-substituted pyridylisoxazoles are effective inhibitors of platelet aggregation, without acting on cyclooxygenase, thromboxane synthase, or thrombin, suggesting their potential use in treating cardiovascular diseases (Demina et al., 2014).

Tautomerism and Acidic Properties : A 1961 study by Boulton and Katritzky revealed that isoxazol-5-ones, including 3-Hydroxy-5-(2-pyridyl)isoxazole, exhibit tautomerism in solutions and possess acidic properties comparable to carboxylic acids, which can be significant in organic chemistry (Boulton & Katritzky, 1961).

Synthetic Applications : Sobenina et al. (2005) discussed the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles, indicating the potential of these compounds in synthesizing new organic molecules with potential biological activities (Sobenina et al., 2005).

Primary Products of Pyrolysis : A study by Nunes et al. (2011) explored the unobserved primary products of pyrolysis of isoxazole and its derivatives, uncovering the role of carbonyl-vinylnitrenes in the observed reactions, which is relevant in the field of chemical kinetics and reaction mechanisms (Nunes et al., 2011).

Antiaggregatory Activity : Another study by Demina et al. (2018) found that 5-alkyl-3-pyridylisoxazoles show antiaggregatory activity and are selective for platelet membrane receptors, suggesting their use in developing new therapeutics for blood clotting disorders (Demina et al., 2018).

Natural Product Synthesis : Schmidt et al. (2006) presented an efficient method for preparing various heterocycles, including isoxazoles, under mild conditions, with potential applications in natural product synthesis (Schmidt et al., 2006).

Safety And Hazards

The safety data sheet for 5-(2-Pyridyl)-1,3-oxazole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Orientations Futures

The future directions in the field of isoxazole research involve the development of new synthetic strategies and designing of new isoxazole derivatives . It’s also important to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Propriétés

IUPAC Name |

5-pyridin-2-yl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGQZEHMNBJMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-(2-pyridyl)isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)